Cas no 2097863-30-2 (4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide)

4-Methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide is a specialized organic compound featuring a thiophene carboxamide core linked to a methylidenecyclohexyl moiety. Its unique structure, combining a heterocyclic thiophene ring with a cyclohexyl group, offers potential utility in medicinal chemistry and material science applications. The presence of both methyl and methylidene substituents enhances its reactivity and versatility in synthetic pathways. This compound may serve as a valuable intermediate in the development of pharmaceuticals, agrochemicals, or functional materials due to its balanced lipophilicity and structural rigidity. Its well-defined molecular architecture allows for precise modifications, making it a candidate for targeted research in drug discovery and organic synthesis.
4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide structure
2097863-30-2 structure
Product Name:4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide
CAS No:2097863-30-2
MF:C13H17NOS
MW:235.345182180405
CID:5467917
Update Time:2025-06-28

4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide
    • Inchi: 1S/C13H17NOS/c1-9-3-5-11(6-4-9)14-13(15)12-7-10(2)8-16-12/h7-8,11H,1,3-6H2,2H3,(H,14,15)
    • InChI Key: RDPIXMRSOVYGTK-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C=C1C(NC1CCC(=C)CC1)=O

Computed Properties

  • Exact Mass: 235.10308534 g/mol
  • Monoisotopic Mass: 235.10308534 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 235.35
  • XLogP3: 3.1
  • Topological Polar Surface Area: 57.3

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4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide Related Literature

Additional information on 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide

Introduction to 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide (CAS No. 2097863-30-2)

4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide, identified by the CAS number 2097863-30-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a thiophene ring, a methyl group, and a cyclohexylidene moiety, contribute to its unique chemical properties and make it a subject of interest for further exploration.

The thiophene-2-carboxamide moiety in the molecular structure of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide plays a crucial role in determining its reactivity and biological interactions. Thiophenes are heterocyclic compounds that have been widely studied due to their presence in numerous natural products and their ability to interact with biological targets. The incorporation of a carboxamide group introduces a polar functional group that can enhance solubility and binding affinity, making this compound a promising candidate for further pharmacological investigation.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the potential applications of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide. These studies have highlighted the compound's potential as a scaffold for designing novel therapeutic agents. Specifically, the rigid thiophene ring and the flexible cyclohexylidene group provide a balance between structural stability and conformational flexibility, which is often essential for effective drug design.

In the context of drug discovery, 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide has been investigated for its potential role in modulating various biological pathways. The compound's structure suggests that it may interact with enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. Preliminary in vitro studies have shown promising results, indicating that this molecule could exhibit inhibitory activity against certain target proteins. These findings have prompted further research to explore its therapeutic potential in more detail.

The synthesis of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, has been instrumental in achieving the desired molecular structure. These synthetic strategies not only enhance efficiency but also allow for the introduction of additional functional groups, expanding the scope of potential derivatives.

One of the key challenges in working with 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide is its sensitivity to environmental conditions, particularly light and oxygen. To mitigate these issues, researchers have employed protective group strategies and inert atmosphere techniques during synthesis and storage. These measures ensure that the compound remains stable and retains its intended properties throughout the research process.

The pharmacokinetic properties of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been utilized to study these processes in detail. These studies provide valuable insights into the compound's behavior within biological systems and help guide further optimization efforts.

Recent research has also explored the role of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide in modulating immune responses. Thiophene derivatives have been shown to interact with immune cells and influence cytokine production, making them attractive candidates for immunomodulatory therapies. Preliminary data suggest that this compound may have anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. Further clinical studies are needed to validate these findings and assess its potential as a therapeutic agent.

The development of novel drug candidates often involves collaboration between chemists, biologists, and clinicians. 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide exemplifies this interdisciplinary approach, as its discovery and characterization rely on expertise across multiple scientific disciplines. By combining synthetic chemistry with biological evaluation, researchers can identify promising molecules that exhibit desirable pharmacological properties.

In conclusion, 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide (CAS No. 2097863-30-2) represents an exciting area of research with significant potential for therapeutic applications. Its unique structural features make it a valuable scaffold for designing novel drugs targeting various diseases. Further studies are warranted to fully elucidate its biological activities and explore its clinical relevance. The continued investigation into this compound promises to contribute to advancements in pharmaceutical chemistry and medicinal science.

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